molecular formula C26H28N2OS B12396771 Antiproliferative agent-17

Antiproliferative agent-17

カタログ番号: B12396771
分子量: 416.6 g/mol
InChIキー: OEIFHLFONHNYLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antiproliferative agent-17 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has shown significant potential in the field of medicinal chemistry due to its anticancer properties. It has been studied for its effectiveness against various cancer cell lines, including breast cancer and cervical adenocarcinoma .

準備方法

The synthesis of Antiproliferative agent-17 involves several steps. One common method includes the use of bis-isatin Schiff bases and bis-spiro β-lactams. These compounds are synthesized through a [2+2]-cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine

化学反応の分析

Antiproliferative agent-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

科学的研究の応用

Applications in Cancer Treatment

  • Colorectal Cancer
    A study evaluated the effects of 17-AAG in combination with irradiation on human colorectal cancer cell lines (HCT-116). The results indicated that low concentrations of 17-AAG enhanced the cytotoxic effects of radiation therapy, making it a potential radiosensitizer. The combination treatment demonstrated significant reductions in cell viability compared to single treatments, highlighting its therapeutic potential in colorectal cancer management .
  • Prostate Cancer
    Research has shown that 17-AAG can induce apoptosis and cell cycle arrest at the S phase in prostate cancer cells (PC-3). The compound was found to have an IC50 value of approximately 1.71 µM, indicating its effectiveness as a cytotoxic agent against prostate cancer cells .
  • Breast Cancer
    In vitro studies have demonstrated that 17-AAG can inhibit the migration and invasive capabilities of breast cancer cells. The compound was tested alongside other agents, revealing synergistic effects that enhance overall antiproliferative activity .

Table 1: Antiproliferative Activity of Antiproliferative Agent-17 in Various Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Mechanism
Colorectal CancerHCT-1169.45Radiosensitization with irradiation
Prostate CancerPC-31.71Induction of apoptosis
Breast CancerMCF-7<1.5Inhibition of migration

Table 2: Combination Therapy Outcomes with this compound

Combination Cell Line Cell Viability (%) Significance (p-value)
17-AAG + GNPHCT-11650%<0.05
17-AAG + IrHCT-11640%<0.01
GNP + IrHCT-11670%>0.05

Case Studies

  • Combination Therapy with Gold Nanoparticles (GNP)
    A study investigated the combination of low concentrations of GNP and 17-AAG in colorectal cancer treatment. The results showed that this combination significantly reduced cell viability compared to either treatment alone, suggesting a synergistic effect that could enhance therapeutic efficacy .
  • Mechanistic Studies on Apoptosis Induction
    Further cellular studies indicated that treatment with 17-AAG resulted in increased levels of apoptotic markers, confirming its role as an apoptosis inducer in prostate cancer cells . This finding is critical for understanding how 17-AAG can be integrated into existing treatment regimens.
  • Antimetastatic Properties
    Research has also highlighted the antimetastatic properties of 17-AAG in breast cancer models, showing reduced migratory capacity in treated cells . This suggests that beyond inhibiting proliferation, 17-AAG may also play a role in preventing cancer metastasis.

作用機序

The mechanism of action of Antiproliferative agent-17 involves its interaction with DNA and proteins within the cell. It binds to DNA and proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis. The compound has been shown to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). It also affects the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptotic pathway .

類似化合物との比較

生物活性

Antiproliferative Agent-17 (AP-17) is a synthetic compound derived from natural products, specifically eugenol, which has demonstrated significant biological activity against various cancer cell lines. This article explores the biological activity of AP-17, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

AP-17 exhibits its biological activity primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound has been shown to induce apoptosis and arrest the cell cycle at the S phase in prostate cancer cells (PC-3) . The docking studies suggest that AP-17 interacts with TS similarly to established inhibitors like 5-fluorouracil, leading to DNA damage and subsequent cell death .

Antiproliferative Activity

The antiproliferative potency of AP-17 has been quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values of AP-17 against various cancer cell lines:

Cell Line IC50 (μM)
MCF-71.71
SKOV31.84
PC-31.10
Thymidylate Synthase (TS)0.81

These values demonstrate that AP-17 is particularly effective against prostate cancer cells, with an IC50 value of 1.10 μM, indicating high potency .

Case Studies

Study 1: Prostate Cancer Cell Line (PC-3)
In a study investigating the effects of AP-17 on PC-3 cells, researchers observed that the compound not only inhibited cell proliferation but also induced significant apoptosis. The mechanism was linked to cell cycle arrest at the S phase, which was further supported by flow cytometry analyses .

Study 2: Comparative Analysis with Other Compounds
A comparative study evaluated AP-17 alongside other antiproliferative agents. The results indicated that AP-17 exhibited superior activity compared to several known anticancer drugs, demonstrating its potential as a new therapeutic agent in oncology .

In Silico Studies

In addition to in vitro findings, in silico pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of AP-17. These studies suggest that AP-17 possesses favorable pharmacokinetic profiles, making it a promising candidate for further development in cancer therapy .

特性

分子式

C26H28N2OS

分子量

416.6 g/mol

IUPAC名

N-(1-adamantyl)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H28N2OS/c1-29-23-9-7-21(8-10-23)24-17-30-25(28(24)22-5-3-2-4-6-22)27-26-14-18-11-19(15-26)13-20(12-18)16-26/h2-10,17-20H,11-16H2,1H3

InChIキー

OEIFHLFONHNYLQ-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。